cis-2-Penten-1-ol
Overview
Description
cis-2-Penten-1-ol: is an organic compound with the molecular formula C5H10O . It is a colorless liquid known for its characteristic banana-like aroma. This compound is also referred to as (Z)-2-penten-1-ol and is used in various chemical processes and applications .
Mechanism of Action
Target of Action
cis-2-Penten-1-ol, also known as a banana-flavored compound, is primarily used as a fragrance ingredient in cosmetics, shampoos, and soaps, as well as in non-cosmetic products such as household cleaners and detergents . It has been found to reduce the efficiency of sex pheromone lures in trapping male moths .
Mode of Action
It is known to interact with olfactory receptors in insects, reducing the efficiency of sex pheromone lures in trapping male moths . This suggests that it may interfere with the signaling pathways involved in insect attraction and mating.
Biochemical Pathways
Its interference with sex pheromone lures suggests that it may affect the olfactory signaling pathways in insects
Pharmacokinetics
It is known that it is miscible with alcohol and immiscible with water . Its boiling point is 138°C (lit.), and it has a density of 0.853 g/mL at 25°C (lit.) .
Result of Action
The primary result of this compound’s action is its impact on the behavior of certain insects, particularly moths. It reduces the efficiency of sex pheromone lures in trapping male moths, potentially disrupting their mating behaviors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and efficacy may be affected by temperature and humidity. It should be stored in a cool, dry, well-ventilated place, away from sources of ignition and oxidizing agents for stability .
Biochemical Analysis
Biochemical Properties
cis-2-Penten-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of aromatic volatiles in tomato fruit . The nature of these interactions is complex and involves changes in the expression patterns and biosynthetic pathways of aromatic volatiles .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, during tomato fruit ripening, changes in aromatic volatile profiles, including this compound, are associated with color changes from green to red involving the conversion of chloroplasts to chromoplasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it was found to reduce the efficiency of sex pheromone lures in trapping male moths in a proof long-range field trapping experiment
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the biosynthetic pathways of aromatic volatiles in tomato fruit .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing cis-2-penten-1-ol involves the hydroboration-oxidation of 1-pentene.
Reduction of cis-2-Pentenal: Another method involves the reduction of cis-2-pentenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes mentioned above but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Penten-1-ol can undergo oxidation reactions to form cis-2-pentenal.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: cis-2-Pentenal
Reduction: Pentane-2-ol
Substitution: 1-Bromo-pent-2-ene
Scientific Research Applications
cis-2-Penten-1-ol has various applications in scientific research, including:
Comparison with Similar Compounds
trans-2-Penten-1-ol: This isomer differs in the configuration of the double bond.
cis-3-Hexen-1-ol: Another similar compound with a longer carbon chain and a hydroxyl group at the third position.
cis-2-Hexen-1-ol: Similar to cis-2-penten-1-ol but with an additional carbon atom in the chain.
Uniqueness: this compound is unique due to its specific configuration and the presence of both a double bond and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
IUPAC Name |
(Z)-pent-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSIZIIPFNVMHF-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878754 | |
Record name | cis-Pent-2-ene-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green diffusive aroma | |
Record name | (Z)-2-Penten-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
138.00 °C. @ 760.00 mm Hg | |
Record name | (E)-2-Penten-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
Record name | (Z)-2-Penten-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.844-0.850 | |
Record name | (Z)-2-Penten-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1576-95-0, 1576-96-1 | |
Record name | cis-2-Penten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Penten-1-ol, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Penten-1-ol, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-Pent-2-ene-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-pent-2-ene-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTEN-1-OL, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNC2NB53MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (E)-2-Penten-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cis-2-Penten-1-ol in plant-insect interactions?
A1: this compound is a volatile organic compound (VOC) emitted by plants, including mulberry trees (Morus alba). While it is released by both intact and mechanically damaged leaves, it is notably absent in herbivore-induced volatile blends [, ]. This suggests a potential role in signaling or defense mechanisms that are specific to certain types of damage.
Q2: How does this compound affect the behavior of the Fall Webworm moth (Hyphantria cunea)?
A2: Interestingly, this compound seems to have a deterrent effect on male Fall Webworm moths. While it elicits electrophysiological responses in their antennae, indicating detection, it reduces their attraction to sex pheromone lures in both wind tunnel experiments and field trapping trials []. This suggests that the compound may interfere with the moth's ability to locate mates.
Q3: How does the presence of this compound affect the effectiveness of sex pheromone traps for monitoring Fall Webworm moth populations?
A4: Field trapping experiments demonstrate that the inclusion of this compound in sex pheromone traps actually reduces their efficacy in capturing male Fall Webworm moths []. This highlights the importance of understanding the influence of plant volatiles on insect behavior when designing monitoring and control strategies.
Q4: What is the atmospheric fate of this compound?
A5: this compound, like other unsaturated alcohols, is highly reactive with ozone (O3) in the atmosphere [, , , ]. This reaction leads to a relatively short atmospheric lifetime, in the range of hours, and results in the formation of various carbonyl products, including formaldehyde and hydroxyacetaldehyde [].
Q5: How does the molecular structure of this compound influence its reactivity with ozone?
A6: The position of the OH group relative to the C=C double bond plays a significant role in the reactivity of unsaturated alcohols with ozone []. Studies comparing different isomers have shown a complex relationship between structure and reactivity, highlighting the need for further investigation in this area.
Q6: Are there any structure-activity relationship (SAR) models available to predict the reactivity of this compound and similar compounds?
A7: Yes, several SAR methods have been developed to predict the gas-phase rate coefficients of ozone reactions with unsaturated alcohols, including this compound []. These models take into account various structural features to estimate reactivity and can be valuable tools for atmospheric modeling and risk assessment.
Q7: What analytical techniques are commonly used to identify and quantify this compound?
A8: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed to identify and quantify this compound in complex mixtures, such as those found in plant emissions or food products [, , ]. This technique allows for the separation and detection of individual compounds based on their mass-to-charge ratio.
Q8: Is this compound found in any food products?
A9: Yes, this compound has been identified as a volatile compound in black tea, contributing to its characteristic aroma [, ]. It is also found in fish oil-enriched mayonnaise, where its concentration increases during storage and is associated with undesirable fishy off-flavors [].
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